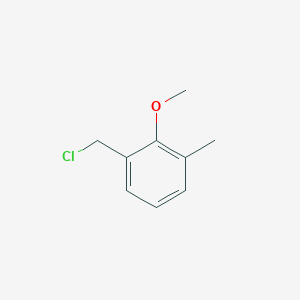
1-(Chloromethyl)-2-methoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methoxy-3-methylbenzene can be synthesized through the chloromethylation of 2-methoxy-3-methylbenzene. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction is carried out under acidic conditions to facilitate the electrophilic substitution on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-methoxy-3-methylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-methoxy-3-methylbenzene.
Scientific Research Applications
1-(Chloromethyl)-2-methoxy-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds, aiding in the study of their mechanisms and effects.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-methoxy-3-methylbenzene primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack, leading to the formation of various substituted derivatives. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the aromatic ring.
Comparison with Similar Compounds
1-(Chloromethyl)-4-methoxybenzene: Similar structure but with the methoxy group in the para position.
1-(Chloromethyl)-2-methylbenzene: Lacks the methoxy group, affecting its reactivity and applications.
1-(Bromomethyl)-2-methoxy-3-methylbenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 1-(Chloromethyl)-2-methoxy-3-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl) groups on the aromatic ring provides a balance that can be exploited in various chemical reactions and synthesis processes.
Properties
CAS No. |
82212-51-9 |
|---|---|
Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-(chloromethyl)-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5H,6H2,1-2H3 |
InChI Key |
HUTTZQCKRYHIRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















